disialoganglioside GD3

Descripción

Molecular Architecture and Compositional Analysis

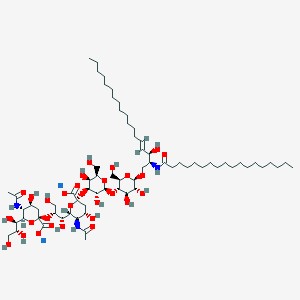

GD3 consists of three primary components: a ceramide backbone, an oligosaccharide chain, and two sialic acid residues. The ceramide comprises a sphingosine long-chain base (typically C18:1) linked via an amide bond to a fatty acid (commonly C20:0 or longer) . The oligosaccharide moiety includes a glucose (Glc), galactose (Gal), and two N-acetylneuraminic acid (Neu5Ac) residues arranged in a linear sequence: α-Neu5Ac-(2→8)-α-Neu5Ac-(2→3)-β-D-Gal-(1→4)-β-D-Glc . The sialic acids contribute a net negative charge, while the ceramide ensures membrane anchoring.

The molecular formula of GD3 is C₇₀H₁₂₃N₃Na₂O₂₉ , with a molecular weight of approximately 1516.7 g/mol . Its disodium salt form (GD3·2Na) enhances solubility in polar solvents .

Ganglioside Nomenclature and Taxonomic Position

Gangliosides are classified using the Svennerholm system , which combines a letter (series) and number (sialic acid count) . GD3 belongs to the D-series (two sialic acids) and is designated GD3 to indicate its position within the ganglio-series. Its full name reflects its structure: disialoganglioside GD3 .

The taxonomy hierarchy is as follows:

Structural Comparison with Related Gangliosides

GD3 shares structural motifs with other gangliosides but differs in sialic acid linkage and oligosaccharide composition.

GD3’s α2→8-linked sialic acids distinguish it from GM3 (α2→3) and GD1a (mixed linkages).

Physicochemical Properties and Molecular Interactions

GD3’s properties are governed by its amphipathic structure:

- Solubility : Soluble in chloroform/methanol (2:1) and water (as sodium salt) .

- Charge : Dianionic due to two Neu5Ac residues, critical for ionic interactions .

- Membrane Anchoring : Ceramide’s hydrophobic chains embed in lipid bilayers, while the oligosaccharide projects outward .

GD3 interacts with EGFR through its oligosaccharide moiety, modulating receptor recycling and signaling . It also binds SIGLEC7 , a sialic acid-binding lectin, via its ceramide structure .

Analytical Methods for GD3 Characterization

GD3 is quantified and purified using advanced chromatographic and spectroscopic techniques.

Preparative TLC with fluorochromes (e.g., primuline) enables microgram-scale isolation .

Propiedades

IUPAC Name |

disodium;(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H125N3O29.2Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);;/q;2*+1/p-2/b33-31+;;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGRBZCLULGFXOD-DQMMGUQESA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H123N3Na2O29 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1516.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: disialoganglioside GD3 is synthesized by the addition of two sialic acid residues to lactosylceramide. This process involves the action of glycosyl- and sialyltransferases, which facilitate the transfer of sialic acid residues to the glycan headgroup .

Industrial Production Methods: Industrial production of this compound typically involves extraction from bovine brain tissue, followed by purification processes to isolate the compound in its sodium salt form. The compound is then lyophilized to obtain a stable powder form for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: disialoganglioside GD3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Aplicaciones Científicas De Investigación

Introduction to Disialoganglioside GD3

This compound is a complex glycosphingolipid predominantly found in the nervous system and is characterized by its two sialic acid residues. Its expression is notably elevated in various pathological conditions, particularly in cancers and neurodegenerative diseases. This article explores the scientific applications of GD3, highlighting its role in cancer biology, neurobiology, and immunotherapy.

Cancer Biology

GD3 has been implicated in several types of cancers, including melanoma, neuroblastoma, and gliomas. The following points summarize its significance:

- Tumor Proliferation and Metastasis : GD3 is associated with enhanced tumor cell proliferation, invasion, and metastasis. Studies have shown that GD3 expression correlates with the aggressiveness of tumors, particularly in gliomas where higher levels are linked to advanced malignancy .

- Regulatory Role of GD3 Synthase : The enzyme GD3 synthase (GD3S) regulates the biosynthesis of GD3 and is often upregulated in tumors. Targeting GD3S presents a novel therapeutic strategy for cancer treatment, as it may inhibit tumor growth and metastasis .

- Immunotherapy Potential : GD3 serves as a target for immunotherapeutic approaches. Anti-GD3 antibodies are being explored to enhance immune responses against tumor cells expressing this ganglioside .

Neurobiology

In the context of neurobiology, GD3 plays crucial roles in neuronal development and apoptosis:

- Neuronal Apoptosis : Research indicates that an increase in intracellular levels of GD3 can trigger apoptosis in neuronal cells. This mechanism has been observed during specific stress conditions, suggesting that GD3 may influence neuronal survival .

- Cell Migration : In embryonic development, GD3 has been shown to support cell migration processes essential for proper neural tissue formation .

Immunological Applications

GD3's role extends into immunology, particularly concerning autoimmune diseases:

- Adjuvant Properties : GD3 has been utilized as an adjuvant to enhance immune responses against autoantigens. This application could be significant in developing vaccines or therapies for autoimmune conditions .

Table 1: Summary of Research Findings on this compound

Detailed Case Study: GD3 in Gliomas

A comprehensive study focused on gliomas revealed that:

- Expression Patterns : Serum levels of GD3 were significantly higher in patients with high-grade gliomas compared to those with low-grade gliomas or healthy controls.

- Clinical Implications : The findings suggest that monitoring GD3 levels could serve as a biomarker for glioma progression and may guide therapeutic strategies targeting GD3S .

Mecanismo De Acción

The primary mechanism by which disialoganglioside GD3 exerts its effects involves its redistribution from the Golgi apparatus or plasma membrane to mitochondrial membranes. Here, it triggers the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors and induction of apoptosis. This mechanism is particularly relevant in the context of cancer therapy, where this compound has been shown to induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of GD3 with Other Disialogangliosides

Table 2: Functional and Pathological Roles

Mechanistic Differences in Immune Recognition and Signaling

Siglec-7 Binding Specificity

GD3 interacts with sialic acid-binding immunoglobulin-type lectin-7 (Siglec-7), an immune checkpoint receptor. However, this interaction is highly dependent on the ceramide structure:

Mitochondrial vs. Caspase Pathways

- GD3 triggers caspase-independent apoptosis via mitochondrial permeability transition pore opening .

- GD2 and GM3 primarily activate caspase-dependent pathways in cancer cells .

Modified Forms of GD3 and Their Implications

Therapeutic Targeting and Clinical Relevance

GD3 in Cancer Therapy

GD3 in Vascular Diseases

Overexpression of GD3 synthase in vascular smooth muscle cells (VSMCs) inhibits ERK1/2 phosphorylation, cell cycle progression, and MMP-9 expression, suggesting a protective role in atherosclerosis .

Actividad Biológica

Disialoganglioside GD3 (GD3) is a glycosphingolipid that plays significant roles in cellular signaling, apoptosis, and tumorigenesis. Its biological activities are particularly relevant in the context of neuroinflammatory diseases and cancer. This article synthesizes findings from various studies to outline the biological activity of GD3, supported by data tables and case studies.

Overview of GD3

GD3 is a member of the ganglioside family, characterized by its two sialic acid residues. It is primarily expressed in the nervous system, particularly in oligodendrocytes and microglia. Elevated levels of GD3 have been implicated in several pathological conditions, including multiple sclerosis (MS) and various cancers.

GD3 exerts its effects through several mechanisms:

- Induction of Apoptosis : GD3 has been shown to induce apoptosis in oligodendrocytes through mitochondrial pathways. It triggers the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors such as cytochrome c .

- Inflammatory Response : Microglia, when activated by inflammatory stimuli such as lipopolysaccharides (LPS), secrete GD3, contributing to neuroinflammation . This secretion correlates with increased levels of GD3 in conditions like MS.

- Tumorigenesis : In cancer biology, GD3 is associated with enhanced growth and invasion of malignant cells. Studies have demonstrated that GD3 promotes tumorigenesis by maintaining cancer stem cell populations .

Case Study 1: Neuroinflammation and Oligodendrocyte Toxicity

A study investigated the effects of GD3 on primary oligodendrocytes exposed to exogenous GD3. The results showed that more than 70% of oligodendrocytes died within 24 hours of exposure to 400 μM GD3. This was accompanied by retraction of cellular processes and membrane breakdown, indicating a potent toxic effect on these cells .

Case Study 2: Cancer Stem Cell Maintenance

Research on prostate cancer cells revealed that the biosynthetic enzyme for GD2 (derived from GD3) plays a crucial role in maintaining cancer stem cells. The knockout of GD3 synthase significantly impaired the oncogenic traits of prostate cancer cells, suggesting that targeting GD3 could be a viable therapeutic strategy .

Table 1: Effects of GD3 on Different Cell Types

| Cell Type | Concentration (μM) | Survival Rate (%) | Observations |

|---|---|---|---|

| Oligodendrocytes | 400 | <30 | Rapid apoptosis; membrane breakdown |

| Neurons | 400 | >90 | Minimal effect; high survival |

| Microglia | 400 | >80 | No significant toxicity observed |

Table 2: Role of GD3 in Tumorigenesis

Q & A

Q. What are the primary biological functions of GD3 in cellular processes, and how can researchers validate these roles experimentally?

GD3 is a disialoganglioside implicated in apoptosis regulation, cell adhesion, and tumor progression. To validate its roles:

- Use immunohistochemistry (IHC) with anti-GD3 antibodies (e.g., clone 8G16-9b) to localize GD3 in tissues like melanoma .

- Employ knockout models (e.g., CRISPR/Cas9) to study GD3 depletion effects on cellular signaling pathways.

- Validate findings via HPTLC (purity >98%) for quantitative analysis in lipid extracts .

Q. How should researchers design experiments to investigate GD3's role in cancer metastasis?

- In vitro: Use transwell assays to assess GD3's impact on cancer cell migration/invasion, paired with siRNA-mediated GD3 synthase (ST8SIA1) knockdown .

- In vivo: Inject GD3-overexpressing tumor cells into murine models and monitor metastasis via bioluminescence imaging.

- Controls: Include isotype-matched antibodies and GD3-negative cell lines to confirm specificity .

Q. What are the best practices for synthesizing and characterizing GD3 in laboratory settings?

- Synthesis: Recombinant human ST8SIA1 (GD3 synthase) can be expressed in HEK293 cells for enzymatic production .

- Characterization: Validate structure using mass spectrometry (MS) and confirm purity via HPTLC with orchiol staining .

- Storage: Lyophilize GD3 in water and store at -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in GD3's reported roles (e.g., pro-apoptotic vs. anti-apoptotic effects)?

- Context-dependent analysis: Test GD3 in varied microenvironments (e.g., hypoxia vs. normoxia) using 3D tumor spheroid models.

- Multi-omics integration: Combine lipidomics with transcriptomics to identify GD3-associated signaling nodes (e.g., AKT/ERK pathways) .

- Critical appraisal: Compare methodologies across studies (e.g., antibody specificity, GD3 source) to identify confounding variables .

Q. What advanced techniques are recommended for mapping GD3's spatial distribution in neural tissues?

- Imaging mass spectrometry (IMS): Provides high-resolution GD3 localization in brain sections without antibody cross-reactivity issues.

- Super-resolution microscopy: Use STED or SIM to visualize GD3-rich lipid rafts in neuronal membranes.

- Validation: Cross-reference with IHC data from anti-GD3 antibodies to ensure accuracy .

Q. How should researchers design longitudinal studies to assess GD3's therapeutic potential in neurodegenerative diseases?

- Model selection: Use transgenic mice (e.g., Alzheimer’s models) to track GD3 levels via cerebrospinal fluid (CSF) sampling over time.

- Biomarker panels: Combine GD3 quantification with Aβ42/tau measurements to evaluate diagnostic relevance.

- Ethical rigor: Follow institutional guidelines for animal studies and ensure data reproducibility via blinded analysis .

Methodological & Data Analysis Questions

Q. What statistical approaches are optimal for analyzing GD3 expression data in heterogeneous tumor samples?

- Cluster analysis: Apply hierarchical clustering to GD3 levels stratified by tumor stage or subtype.

- Survival modeling: Use Cox regression to correlate GD3 expression with patient outcomes in TCGA datasets.

- Open-source tools: Leverage R packages (e.g.,

survival,ggplot2) for reproducible analysis .

Q. How can researchers ensure reproducibility in GD3-related experiments?

- Protocol standardization: Document antibody lot numbers (e.g., 8G16-9b) and GD3 storage conditions explicitly .

- Data sharing: Upload raw HPTLC/MS data to repositories like Figshare or Zenodo.

- Peer review: Pre-register study designs on platforms like Open Science Framework (OSF) .

Q. What strategies mitigate biases when interpreting GD3's role in immunomodulation?

- Blinded experiments: Assign sample IDs randomly and use third-party analysts for flow cytometry data.

- Negative controls: Include GD3-depleted sera in lymphocyte proliferation assays.

- Triangulation: Validate findings across multiple models (e.g., in vitro PBMCs, in vivo xenografts) .

Literature & Collaboration

Q. How can researchers efficiently identify high-impact studies on GD3 using academic databases?

Q. What interdisciplinary approaches enhance GD3 research in neuro-oncology?

- Collaborative frameworks: Partner with computational biologists to model GD3-lipid interactions via molecular dynamics.

- Cross-disciplinary journals: Publish in hybrid journals (e.g., Biochimica et Biophysica Acta - Molecular Cell Research) to reach diverse audiences.

- Ethical compliance: Adhere to dual-use research policies when studying GD3's therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.